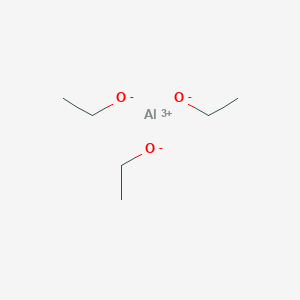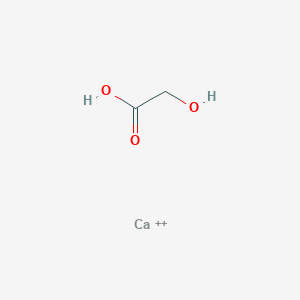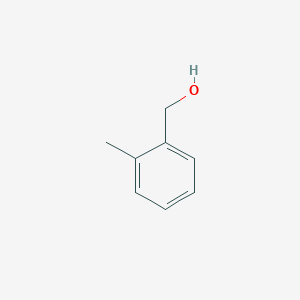
エタノールアルミニウム塩
説明
Ethanol, aluminum salt, also known as aluminum triethoxide, is a compound formed by the reaction of aluminum and ethanol . It is an organoaluminum compound . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Synthesis Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country . The study of ethanol synthesis and the catalytic transformation of ethanol to lighter olefins such as ethylene and propylene is presented in this review .
Molecular Structure Analysis
The molecular formula of Ethanol, aluminum salt is C6H15AlO3 . The InChI representation of the molecule is InChI=1S/3C2H5O.Al/c31-2-3;/h32H2,1H3;/q3*-1;+3 .
Chemical Reactions Analysis
The reaction of aluminum and ethanol forms aluminum triethoxide . In the presence of any moisture, it decomposes into aluminum hydroxide and ethanol . The reaction is fairly slow at room temperature, particularly if the aluminum is anodized .
Physical And Chemical Properties Analysis
The molecular weight of Ethanol, aluminum salt is 162.16 g/mol .
科学的研究の応用
トマト植物における熱ストレス耐性
背景: エタノールは、農業研究における有望な分野として台頭しています。以前の研究では、低濃度のエタノールによる前処理が、さまざまな植物の非生物的ストレス耐性を高めることが示されました。
用途: トマト(Solanum lycopersicon L.)では、エタノール処理によって熱ストレス耐性が誘導されます。トマト品種 'Micro-Tom' の苗をエタノール溶液で前処理し、その後熱ストレスに曝しました。エタノール前処理を行った植物は、水処理対照植物と比較して、生存率が高く、果実数が多いことが示されました。トランスクリプトーム解析により、エタノール前処理を行った植物の芽、根、成熟緑果において、ストレス応答に関連する遺伝子の発現が異なることが明らかになりました。メタボローム解析では、トレハロース、スクロース、グルコース、フルクトースなどの糖を含むさまざまな代謝物の含有量が変化しました。 これは、トマトにおけるエタノール誘導熱ストレス耐性は、後期胚発生豊富(LEA)タンパク質をコードするストレス関連遺伝子の発現増加、活性酸素種(ROS)除去酵素、および活性化された糖新生が主な原因であることを示唆しています .
アルミニウム(Al)およびニッケル被覆アルミニウム(Ni-Al)を用いたエタノール系ナノ燃料
背景: ナノ燃料は、従来の燃料の燃焼効率と特性を向上させることを目指す、エキサイティングな研究分野です。
用途: 研究者らは、アルミニウム(Al)およびニッケル被覆アルミニウム(Ni-Al)ナノ粒子を組み込んだエタノール系ナノ燃料の燃焼特性を調査してきました。AlおよびNi-Alの濃度を変えることで、これらのナノ燃料が燃焼挙動、熱物理特性、および全体的な性能にどのように影響するかを探りました。 これらの特性を理解することで、さまざまな用途に適した燃料配合を改善することができます .
エタノール処理によるダイズにおける塩分毒性の軽減
背景: 塩分ストレスは、作物の生育と収量に悪影響を及ぼします。エタノール処理は、塩分毒性を軽減するための潜在的な戦略として研究されてきました。
用途: ダイズでは、エタノール処理によって、塩分ストレスに対抗する生理学的および生化学的応答が向上します。研究者らは、エタノール処理を行ったダイズ植物は、塩分に耐性が高くなることを発見しました。この効果は、酸化損傷の減少、抗酸化酵素活性の向上、および植物全体の健康状態の改善という観点から観察されました。 エタノール処理は、塩分環境における作物の回復力を高めるための貴重なアプローチとなる可能性があります .
作用機序
Target of Action
The primary targets of ethanol and aluminum salts are different. Ethanol primarily targets the brain’s neurons, altering their membranes as well as their ion channels, enzymes, and receptors . It also binds to GABA, glycine, NMDA receptors and modulates their effects . On the other hand, aluminum salts, such as those used in vaccines, are known to boost the immune response .
Mode of Action
Ethanol interacts with its targets, primarily neurons, causing changes in their function . It is also metabolized by the hepatic enzyme alcohol dehydrogenase . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response . They form a pro-inflammatory response by tissue-resident macrophages .
Biochemical Pathways
Ethanol is metabolized in the body through several biochemical pathways. The primary pathway involves its oxidation to acetaldehyde by alcohol dehydrogenase, and then further oxidation to acetic acid by aldehyde dehydrogenase . Aluminum salts, on the other hand, are involved in immune response pathways .
Pharmacokinetics
The pharmacokinetics of ethanol involves its absorption, distribution, metabolism, and excretion (ADME). Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is metabolized primarily in the liver and excreted through the lungs, kidneys, and skin . Information on the pharmacokinetics of aluminum salts is limited.
Result of Action
The action of ethanol results in changes in the central nervous system, leading to effects such as relaxation, decreased inhibition, and impaired motor function . Chronic use can lead to liver disease and other health problems . Aluminum salts, when used as adjuvants in vaccines, enhance the immune response, leading to better protection against the disease .
Action Environment
The action of ethanol and aluminum salts can be influenced by various environmental factors. For ethanol, factors such as the presence of food in the stomach can affect its absorption . For aluminum salts, the formulation of the vaccine and the presence of other adjuvants can influence their efficacy .
生化学分析
Biochemical Properties
Ethanol, aluminum salt, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of ethanol to acetaldehyde. This interaction is crucial for the metabolism of ethanol in the body . Additionally, ethanol, aluminum salt, can interact with aluminum-binding proteins, which can influence the stability and function of these proteins . These interactions highlight the compound’s role in modulating biochemical pathways and enzyme activities.
Cellular Effects
Ethanol, aluminum salt, has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, ethanol exposure has been shown to reduce mitochondrial membrane integrity, leading to increased reactive oxygen species (ROS) production and altered carbon metabolism in yeast cells . Furthermore, ethanol can increase membrane fluidity and disrupt protein positioning within membranes, impacting cellular homeostasis . These effects underscore the compound’s potential to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of ethanol, aluminum salt, involves several key interactions at the molecular level. Ethanol molecules can adsorb onto aluminum surfaces, with the hydroxyl group playing a crucial role in this process . This adsorption can lead to the decomposition of hydroxyl groups and the formation of aluminum triethoxide. Additionally, ethanol can interact with aluminum-containing adjuvants, enhancing antigen presentation and immune responses . These molecular interactions highlight the compound’s ability to influence biochemical pathways and immune functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethanol, aluminum salt, can change over time. The stability and degradation of the compound are influenced by various factors, including storage conditions and the presence of preservatives . For example, ethanol concentration in blood samples can decrease over time, especially when stored at room temperature . These temporal changes can impact the compound’s effectiveness and reliability in experimental settings.
Dosage Effects in Animal Models
The effects of ethanol, aluminum salt, vary with different dosages in animal models. At lower doses, the compound may have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. For instance, aluminum-induced neurotoxicity and cognitive impairment have been observed in animal models, with ethanol extracts showing potential protective effects . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
Ethanol, aluminum salt, is involved in several metabolic pathways. Ethanol is primarily metabolized in the liver through the action of alcohol dehydrogenase and acetaldehyde dehydrogenase, leading to the formation of acetic acid . This metabolic pathway is crucial for the detoxification of ethanol in the body. Additionally, aluminum can interact with various metabolic enzymes, influencing metabolic flux and metabolite levels . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of ethanol, aluminum salt, within cells and tissues involve various transporters and binding proteins. Ethanol can diffuse freely across cellular membranes, while aluminum may require specific transporters for cellular uptake . The distribution of the compound can affect its localization and accumulation within different tissues, influencing its overall biological activity.
Subcellular Localization
Ethanol, aluminum salt, exhibits specific subcellular localization patterns that can affect its activity and function. For instance, ethanol can localize to cellular membranes, influencing membrane fluidity and protein interactions . Aluminum, on the other hand, can be compartmentalized within vacuoles or other organelles, affecting cellular homeostasis and metabolic processes . These localization patterns highlight the compound’s ability to modulate subcellular functions and biochemical pathways.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Ethanol, aluminum salt can be achieved through the reaction of aluminum with ethanol in the presence of a catalyst.", "Starting Materials": [ "Aluminum", "Ethanol", "Catalyst (such as hydrochloric acid or sulfuric acid)" ], "Reaction": [ "Add the catalyst to a flask containing ethanol.", "Add small pieces of aluminum to the flask and stir the mixture.", "Heat the flask and continue stirring until the aluminum has completely dissolved.", "Filter the mixture to remove any impurities.", "Allow the mixture to cool and then evaporate the solvent to obtain the Ethanol, aluminum salt product." ] } | |
CAS番号 |
555-75-9 |
分子式 |
C2H6AlO |
分子量 |
73.05 g/mol |
IUPAC名 |
aluminum;ethanolate |
InChI |
InChI=1S/C2H6O.Al/c1-2-3;/h3H,2H2,1H3; |
InChIキー |
LIYILTXDOBZLIO-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].[Al+3] |
正規SMILES |
CCO.[Al] |
沸点 |
200 °C @ 6-8 mm Hg; 175-180 °C @ 3 mm Hg |
Color/Form |
Liquid Liquid, condenses to a solid |
密度 |
1.142 @ 20 °C / 0 °C |
melting_point |
140 °C ... slowly solidifies to a whole white solid |
その他のCAS番号 |
555-75-9 |
物理的記述 |
Colorless liquid; [Hawley] Slowly solidifies to white solid; Decomposes in water; [Merck Index] Insoluble in water, but slightly soluble in benzene and ether; [HSDB] Off-white powder; [MSDSonline] |
ピクトグラム |
Flammable; Corrosive |
賞味期限 |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
溶解性 |
Slightly sol in hot xylene, chlorobenzene, high boiling solvents INSOL IN ALCOHOL; SLIGHTLY SOL IN BENZENE, ETHER |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B213112.png)










